molecular formula C16H32O8Si B1583263 Methacryloxypropyl tris(methoxyethoxy)silane CAS No. 57069-48-4

Methacryloxypropyl tris(methoxyethoxy)silane

Cat. No.: B1583263
CAS No.: 57069-48-4
M. Wt: 380.5 g/mol
InChI Key: DMZPTAFGSRVFIA-UHFFFAOYSA-N
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Description

Methacryloxypropyl tris(methoxyethoxy)silane is an organosilane compound widely used in various industrial and scientific applications. It is known for its ability to act as a coupling agent, enhancing the adhesion between organic polymers and inorganic materials. This compound is particularly valuable in the production of advanced materials, coatings, and adhesives due to its unique chemical properties.

Mechanism of Action

Target of Action

Methacryloxypropyl tris(methoxyethoxy)silane, also known as 3-methacryloxypropyltris(methoxyethoxy)silane, is primarily targeted towards various substrates in polymerization reactions . It is widely used as a monomer and as a coupling agent, which helps in the formation of bonds between different types of molecules .

Mode of Action

The mode of action of this compound involves its interaction with other monomers, such as styrene or acrylates, to produce polymer films . It improves the mechanical properties and adhesion of these films to various substrates . Additionally, it is also used as a crosslinking agent in polymer gels, where it reacts with other functional groups, such as hydroxyl or carboxyl groups, to form stable covalent bonds that enhance the mechanical properties of the polymer .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to polymerization reactions . By interacting with other monomers, it facilitates the formation of polymer chains, thereby affecting the overall structure and properties of the resulting polymer .

Result of Action

The molecular and cellular effects of this compound’s action are manifested in the improved mechanical properties and adhesion of the polymer films it helps create . It also enhances the stability of the polymer to UV radiation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of moisture can lead to hydrolysis, potentially affecting its performance as a coupling agent . Therefore, it is typically stored and used under conditions that minimize exposure to moisture .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methacryloxypropyl tris(methoxyethoxy)silane can be synthesized through the reaction of methacryloxypropyltrimethoxysilane with methoxyethanol in the presence of a catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 60-80°C. The process involves the substitution of methoxy groups with methoxyethoxy groups, resulting in the formation of the desired compound.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction is carried out in reactors equipped with efficient mixing and temperature control systems to ensure uniformity and high yield. The final product is purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Methacryloxypropyl tris(methoxyethoxy)silane undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water, the compound hydrolyzes to form silanols, which can further condense to form siloxane bonds.

    Polymerization: The methacryloxy group can participate in free-radical polymerization, forming cross-linked polymer networks.

    Condensation: The silane groups can undergo condensation reactions with other silanes or silanols, leading to the formation of siloxane linkages.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in aqueous or alcoholic solutions, often catalyzed by acids or bases.

    Polymerization: Initiated by free-radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, usually at elevated temperatures.

    Condensation: Catalyzed by acids or bases, often conducted at room temperature or slightly elevated temperatures.

Major Products Formed

    Hydrolysis: Silanols and siloxanes.

    Polymerization: Cross-linked polymer networks.

    Condensation: Siloxane linkages and networks.

Scientific Research Applications

Methacryloxypropyl tris(methoxyethoxy)silane has a wide range of applications in scientific research, including:

    Chemistry: Used as a coupling agent in the synthesis of hybrid organic-inorganic materials, improving the compatibility and adhesion between different phases.

    Biology: Employed in the modification of biomaterials to enhance their biocompatibility and functionality.

    Medicine: Utilized in the development of drug delivery systems and medical devices, providing improved stability and performance.

    Industry: Applied in the production of coatings, adhesives, and sealants, offering enhanced durability and resistance to environmental factors.

Comparison with Similar Compounds

Similar Compounds

  • Methacryloxypropyltrimethoxysilane
  • Vinyltris(methoxyethoxy)silane
  • Trimethoxysilylpropyl methacrylate

Uniqueness

Methacryloxypropyl tris(methoxyethoxy)silane stands out due to its unique combination of methacryloxy and methoxyethoxy groups. This structure provides enhanced reactivity and versatility compared to similar compounds, making it particularly valuable in applications requiring strong adhesion and compatibility between organic and inorganic materials.

Properties

IUPAC Name

3-[tris(2-methoxyethoxy)silyl]propyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O8Si/c1-15(2)16(17)21-7-6-14-25(22-11-8-18-3,23-12-9-19-4)24-13-10-20-5/h1,6-14H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMZPTAFGSRVFIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCC[Si](OCCOC)(OCCOC)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O8Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7069154
Record name 3-[Tris[methoxyethoxy]silyl]propyl methacrylate
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Molecular Weight

380.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57069-48-4
Record name 3-[Tris(2-methoxyethoxy)silyl]propyl 2-methyl-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57069-48-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 2-methyl-, 3-(tris(2-methoxyethoxy)silyl)propyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057069484
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methacryloxypropyl tris(methoxyethoxy)silane
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Record name 2-Propenoic acid, 2-methyl-, 3-[tris(2-methoxyethoxy)silyl]propyl ester
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Record name 3-[Tris[methoxyethoxy]silyl]propyl methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7069154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[tris(2-methoxyethoxy)silyl]propyl methacrylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is Methacryloxypropyl tris(methoxyethoxy)silane particularly useful in creating nail lacquer?

A1: this compound plays a crucial role in enhancing the properties of nail lacquer by acting as a grafting agent. [] It achieves this due to its unique structure. The methacryloxypropyl group allows it to copolymerize with other acrylic and methacrylic esters, which form the backbone of many nail lacquers. The tris(methoxyethoxy)silane group can then interact with inorganic materials like silsesquioxane resins. This bridging effect between the organic polymer and inorganic resin significantly improves the abrasion resistance of the final nail lacquer film. []

Q2: How does this compound contribute to the characterization of core-shell polymer hybrid nanoparticles?

A2: this compound serves as a valuable tool in understanding the structure and properties of core-shell polymer hybrid nanoparticles. [] When these nanoparticles are functionalized with a small amount of trimethylsiloxy groups, this compound can be attached to the surface. This allows researchers to employ DNP-enhanced 29Si solid-state NMR to confirm the presence of the core-shell structure and the success of the functionalization. [] Additionally, by comparing its behavior with similar alkoxysilanes, researchers can gain insights into the cross-linking capabilities and efficiency of surface functionalization, crucial factors influencing the application and properties of these nanoparticles. []

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